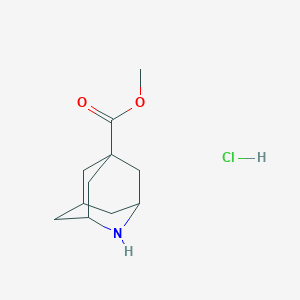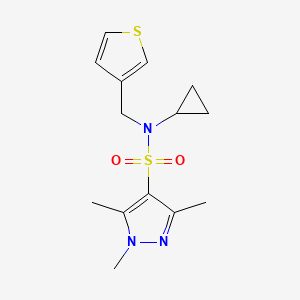
5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an organic compound known for its complex structure and potential in various scientific research fields. The compound features multiple functional groups, including a furan ring and a thioxo group, giving it unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione often involves multi-step organic reactions. A typical route includes the preparation of intermediates such as substituted furan and pyrimidine derivatives, followed by their coupling through a series of condensation and cyclization reactions under controlled conditions, often requiring catalysts like palladium or copper, and reagents such as bases or acids.
Industrial Production Methods: In industrial settings, the production of this compound may utilize large-scale batch reactors where temperature, pressure, and reactant concentrations are meticulously controlled. Continuous flow methods may also be employed to optimize yield and purity, often integrating real-time analytical techniques to monitor reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Commonly reduced using reagents like sodium borohydride, affecting the thioxo group and converting it to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the phenyl and furan rings.
Common Reagents and Conditions: Typical reagents include Lewis acids and bases, transition metal catalysts, and common organic solvents such as dichloromethane or ethanol. Reaction conditions often range from room temperature to moderate heating, under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products from these reactions can vary widely, from sulfoxide or sulfone derivatives in oxidation reactions to thioethers in reduction processes. Substitution reactions might yield various substituted furans or pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Biologically, it’s researched for its potential biochemical interactions, possibly serving as a ligand in enzyme studies or as a probe in biochemical assays.
Medicine: Medically, the compound could be explored for its therapeutic potential, potentially serving as a lead compound in drug discovery programs targeting specific molecular pathways.
Industry: In industrial applications, it may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action for 5-((5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is primarily dictated by its ability to interact with specific molecular targets through its functional groups. These interactions can modulate biochemical pathways by binding to active sites on enzymes or receptors, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other compounds with similar structures, this one stands out due to its unique combination of a furan ring and thioxo group, which together influence its reactivity and binding affinity in a distinct manner.
Similar Compounds:5-Phenylfuran derivatives: These have similar furan moieties but differ in their substituent groups, affecting their overall chemical behavior.
Pyrimidine-2-thione derivatives: Share the pyrimidine thioxo core but differ in their functionalized phenyl rings.
This compound’s distinct structure allows for unique interactions and applications across multiple scientific fields.
Propriétés
IUPAC Name |
5-[[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3S2/c17-15(18)25-10-4-1-8(2-5-10)12-6-3-9(23-12)7-11-13(21)19-16(24)20-14(11)22/h1-7,15H,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKZHRPWPVGADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)



![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2684747.png)
![2-(4-fluorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2684749.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
![ethyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2684752.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2684753.png)
![3-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2684756.png)
![Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2684757.png)
![N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684758.png)

